molecular formula C12H10ClN3O3 B5502524 1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5502524
M. Wt: 279.68 g/mol
InChI Key: TWGBCIYVWNSEKP-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H10ClN3O3 and its molecular weight is 279.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.0410689 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Construction of Heterocyclic Systems : A study demonstrated the synthesis of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, showcasing a process that might be relevant to the synthesis of compounds similar to "1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole" through tandem aromatic nucleophilic substitution. This approach offers insights into constructing complex heterocyclic systems efficiently (Sapegin et al., 2012).

  • Spectroscopic and Theoretical Investigations : Research on pyrazole Schiff bases containing azo groups emphasized the characterization of new compounds through various spectroscopic techniques and theoretical calculations. This work contributes to understanding the structural and electronic properties of pyrazole derivatives (Özkınalı et al., 2018).

  • Experimental and Theoretical Characterization : Another study focused on the synthesis and detailed characterization of a pyrazole compound, providing insights into its molecular geometry, vibrational frequencies, and NMR chemical shifts through both experimental and computational methods. This research adds to the understanding of the structural attributes of pyrazole derivatives (Evecen et al., 2016).

Chemical Reactivity and Applications

  • Electrolytic Synthesis and Reactivity : Investigations into the electrolytic reactions of pyrazole derivatives revealed pathways for synthesizing specific benzene derivatives. This research sheds light on the reactivity of pyrazole compounds under electrochemical conditions and their potential applications in synthesizing novel organic molecules (Chauzov et al., 2002).

  • Vibrational Spectroscopic Studies and Molecular Analysis : A comprehensive study on 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole used vibrational spectroscopic techniques, NMR, and DFT calculations to understand the molecule's stability, charge distribution, and intramolecular charge transfer. This work highlights the intricate details of molecular interactions within pyrazole derivatives and their implications for chemical reactivity and potential applications (Demir et al., 2016).

Safety and Hazards

“2-Chloro-5-nitrobenzoyl chloride” causes severe skin burns and eye damage . It is recommended to use personal protective equipment such as dust mask type N95, eyeshields, and gloves when handling this chemical .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)10-6-9(16(18)19)3-4-11(10)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGBCIYVWNSEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.